(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride
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Overview
Description
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride is a chiral compound that features a tetrahydropyran ring with multiple hydroxyl groups and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves starting with a glucose derivative, which undergoes a series of reactions including protection of hydroxyl groups, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl groups.
Reduction: The carbonyl chloride group can be reduced to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce esters or amides.
Scientific Research Applications
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxy-3,4,5,6-tetrahydropyran: This compound shares a similar tetrahydropyran ring structure but has different substituents.
(2S,3R,6R)-2-[®-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol: Another compound with a tetrahydropyran ring, but with different functional groups and stereochemistry.
Properties
Molecular Formula |
C6H9ClO6 |
---|---|
Molecular Weight |
212.58 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H/t1-,2-,3+,4-,6+/m0/s1 |
InChI Key |
UFHNEMXZLOBWPW-QIUUJYRFSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)Cl)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)Cl)O)O |
Origin of Product |
United States |
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